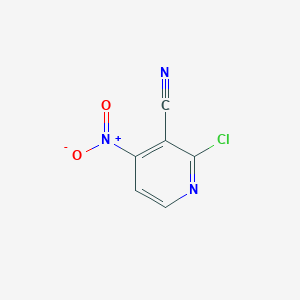![molecular formula C14H14N2O4 B11787855 2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)
2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique est un composé organique complexe avec une structure unique qui inclut un cycle benzo[d][1,3]dioxole, un cycle pyrazole et une fraction acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique implique généralement plusieurs étapesLes conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir l’obtention du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l’utilisation de réacteurs à écoulement continu, de systèmes à haute pression et de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement la réactivité et l’application du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures, des pressions et des solvants spécifiques pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des produits divers .
Applications de la recherche scientifique
L’acide 2-(1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour divers produits chimiques industriels
Applications De Recherche Scientifique
2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées peuvent varier en fonction de l’application et de la cible spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3,4-(méthylènedioxy)phénylacétique
- Acide 1,3-benzodioxole-5-carboxylique
- Acide 5-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)acétique
Unicité
L’acide 2-(1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique est unique en raison de sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C14H14N2O4 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
2-[1-(1,3-benzodioxol-5-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O4/c1-8-11(6-14(17)18)9(2)16(15-8)10-3-4-12-13(5-10)20-7-19-12/h3-5H,6-7H2,1-2H3,(H,17,18) |
Clé InChI |
VNBDCAXDRNGVPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC3=C(C=C2)OCO3)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)
![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)





![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)

![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)

